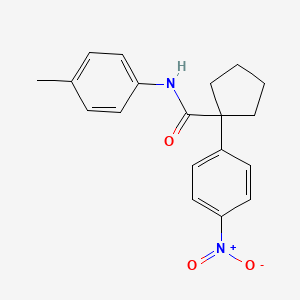![molecular formula C16H15ClN4S B5886296 5-[(4-Chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole](/img/structure/B5886296.png)
5-[(4-Chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the [2+3]-cycloaddition of 4-chlorobenzyl azide with 3,4-dimethylbenzonitrile in the presence of a suitable catalyst such as zinc oxide or cobalt oxide . The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures (120-130°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and catalysts is preferred in industrial settings to minimize hazardous waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(4-Chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: Tetrazole derivatives are known for their use as plant growth regulators, herbicides, and fungicides.
Material Sciences: The compound can be used in the development of high-energy materials and as stabilizers in photography and photoimaging.
Mécanisme D'action
The mechanism of action of 5-[(4-Chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors with high affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but lacks the chlorophenylmethylsulfanyl and dimethylphenyl groups.
1-(Methylsulfanylmethyl)-5-(4-nitrophenoxy)tetrazole: Contains a nitrophenoxy group instead of the dimethylphenyl group.
Uniqueness
5-[(4-Chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole is unique due to the presence of both the chlorophenylmethylsulfanyl and dimethylphenyl groups, which can impart distinct chemical and biological properties
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c1-11-3-8-15(9-12(11)2)21-16(18-19-20-21)22-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUQMBMIBFSFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)

![[4-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-yl](furan-2-yl)methanone](/img/structure/B5886246.png)




![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)
![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)


